molecular formula C23H24FNO4 B2679459 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid CAS No. 2375259-51-9

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Cat. No.: B2679459
CAS No.: 2375259-51-9
M. Wt: 397.446
InChI Key: UPPJXTVPFUGDSG-CWSKOGRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a fluorenyl group, a fluorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl (Fmoc) derivative The initial step may include the reaction of fluorene with methanol and carbonyl chloride to form the Fmoc group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it can serve as a fluorescent probe or a labeling agent for studying biological processes and interactions.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents, particularly in the fields of oncology and neurology.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic or signaling pathways.

  • Receptors: Binding to receptors to trigger or inhibit cellular responses.

Comparison with Similar Compounds

  • 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid: Similar structure but lacks the fluorine atom.

  • 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-difluoro-benzoic acid: Similar structure but with additional fluorine atoms.

Uniqueness: The presence of the fluorine atom in 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid enhances its chemical stability and reactivity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPJXTVPFUGDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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